molecular formula C14H15N3O4S2 B2449204 Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-13-7

Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2449204
CAS No.: 392318-13-7
M. Wt: 353.41
InChI Key: JVALFIIZUGGIGF-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is an organic compound characterized by the presence of a thiadiazole ring, a methoxybenzamido group, and an ethyl acetate moiety

Properties

IUPAC Name

ethyl 2-[[5-[(4-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S2/c1-3-21-11(18)8-22-14-17-16-13(23-14)15-12(19)9-4-6-10(20-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVALFIIZUGGIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves the reaction of 4-methoxybenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethyl bromoacetate under reflux conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The ethyl acetate moiety can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in anticancer research . Studies have shown that Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate exhibits significant cytotoxic effects against various cancer cell lines. Notably:

  • Ovarian Cancer : The compound has demonstrated potent inhibitory effects on SKOV-3 ovarian cancer cells with an IC50 value of 19.5 μM , indicating its effectiveness as a potential anticancer agent .
  • Mechanism of Action : The cytotoxicity is primarily mediated through the induction of apoptosis. This was confirmed using acridine orange/ethidium bromide staining assays, which revealed that treatment with the compound led to characteristic apoptotic features in cancer cells .

Future Directions and Research Opportunities

The promising results regarding the anticancer properties of this compound suggest several avenues for future research:

  • Mechanistic Studies : Further investigations are needed to elucidate the detailed mechanisms by which this compound induces apoptosis and interacts with molecular targets in cancer cells.
  • Synergistic Effects : Research could explore potential synergistic effects when combined with existing chemotherapeutic agents.
  • Broader Antimicrobial Testing : Evaluating its antimicrobial properties could open new therapeutic avenues beyond oncology.

Mechanism of Action

The mechanism of action of ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiadiazole ring can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can disrupt biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: Characterized by the presence of a methoxybenzamido group.

    Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: Similar structure but with a chlorobenzamido group.

    Ethyl 2-((5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: Contains a nitrobenzamido group instead of a methoxybenzamido group.

Uniqueness

This compound is unique due to its methoxybenzamido group, which can influence its electronic properties and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .

Biological Activity

Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic compound belonging to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

This compound features a unique structure that includes an ethyl acetate moiety and a 4-methoxybenzamido group attached to a thiadiazole ring. The synthesis typically involves multi-step organic reactions:

  • Preparation of 5-amino-1,3,4-thiadiazole-2-thiol : React thiosemicarbazide with carbon disulfide in ethanol at reflux temperature.
  • Formation of Ethyl Thiadiazole Derivative : React the thiol with ethyl 2-bromoacetate in the presence of potassium hydroxide.
  • Aroylation : Treat the resulting compound with aroyl chlorides in the presence of triethylamine.

Cytotoxic Effects

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:

  • SKOV-3 Ovarian Cancer Cells : The compound has an IC50 value of 19.5 μM , indicating potent inhibitory effects on cell proliferation and inducing apoptosis .
  • Other Cancer Cell Lines : Preliminary investigations suggest potential activity against HL-60 (human leukemia) and MOLT-4 (human T-cell leukemia) cell lines .

The cytotoxicity observed is primarily mediated through apoptosis induction. Studies using acridine orange/ethidium bromide staining assays have confirmed that treatment with this compound leads to characteristic apoptotic features such as condensed and fragmented nuclei . Additionally, docking studies suggest that this compound may interact with proteins involved in critical signaling pathways related to cell survival and proliferation.

Comparative Biological Activity

To better understand the efficacy of this compound relative to other compounds in its class, a comparison table is provided below:

Compound NameCell Line TestedIC50 Value (μM)Mechanism
This compoundSKOV-319.5Apoptosis induction
Compound 4y (related thiadiazole derivative)MCF70.084Cytotoxicity via apoptosis
Compound X (another thiadiazole derivative)A5490.034Cytotoxicity via apoptosis

Research Findings and Case Studies

Recent studies have focused on synthesizing various derivatives of 1,3,4-thiadiazoles and evaluating their biological activities. For instance:

  • Synthesis and Evaluation : A study synthesized several N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-amido derivatives and evaluated their anticancer activities against MCF7 and A549 cell lines . The most active compounds showed IC50 values significantly lower than those observed for this compound.
  • Structure–Activity Relationship : Investigations into structure–activity relationships revealed that specific substitutions on the thiadiazole ring significantly affect cytotoxic potency .

Q & A

Q. What are the established synthetic routes for Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, and how can purity be optimized?

The compound is typically synthesized via a two-step procedure:

Heterocyclization : Reacting acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.

Alkylation : Introducing the ethyl thioacetate moiety using ethyl chloroacetate under basic conditions (e.g., sodium ethoxide in ethanol) .
Purity Optimization :

  • Recrystallization from acetic acid or ethanol improves crystallinity .
  • Monitor reaction progress via TLC (e.g., ethyl acetate/petroleum ether, 1:2) and confirm purity using HPLC or elemental analysis .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

  • NMR : ^1H and ^13C NMR verify the presence of key groups (e.g., methoxy protons at δ ~3.8 ppm, ester carbonyl at δ ~170 ppm) .
  • IR Spectroscopy : Confirm amide (C=O stretch ~1672 cm⁻¹) and ester (C=O ~1751 cm⁻¹) functionalities .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 381.05 for C₁₅H₁₆N₄O₄S₂) .

Q. What in vitro biological activities have been reported for this compound?

  • Antitumor Activity : Demonstrates selective inhibition against SKOV-3 ovarian cancer cells (IC₅₀ = 19.5 μM) via apoptosis, as shown by acridine orange/ethidium bromide staining .
  • Limited Activity : Inactive against A549 (lung) and MCF7 (breast) adenocarcinoma cell lines, highlighting cell-type specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxic activity data across cell lines?

  • Mechanistic Profiling : Compare apoptosis induction (e.g., caspase-3 activation) in responsive (SKOV-3) vs. non-responsive (A549) lines to identify target pathways .
  • Membrane Permeability Assays : Use Caco-2 or PAMPA models to assess whether poor activity in certain lines stems from uptake limitations .
  • Proteomic Screening : Identify differential expression of thiadiazole-binding proteins (e.g., tubulin or kinases) across cell types .

Q. What strategies enhance the blood-brain barrier (BBB) penetration of thiadiazole derivatives for CNS applications?

  • Structural Modifications : Introduce lipophilic groups (e.g., cyclohexylmethyl) while maintaining molecular weight <500 Da .
  • Computational Guidance : Use free energy perturbation (FEP) simulations and BBB permeability predictions to prioritize analogs with optimal logP (2–4) and polar surface area (<90 Ų) .

Q. How does the substitution pattern on the thiadiazole ring influence biological activity?

  • Methoxy Positioning : The 4-methoxybenzamido group enhances activity in SKOV-3 cells compared to 3-hydroxy or 2-chloro analogs, likely due to improved hydrogen bonding with cellular targets .
  • Thioether Linkage : Replacing the thioacetate group with oxadiazole or triazole reduces potency, emphasizing the critical role of the sulfur atom in target interactions .

Q. What experimental approaches validate apoptosis as the primary mechanism of cytotoxicity?

  • Flow Cytometry : Quantify Annexin V/PI staining to distinguish early/late apoptosis vs. necrosis .
  • Western Blotting : Assess cleavage of PARP and caspase-3/9 to confirm apoptotic pathway activation .
  • Mitochondrial Membrane Potential Assays : Use JC-1 dye to detect depolarization, a hallmark of intrinsic apoptosis .

Q. How can formulation challenges (e.g., poor solubility) be addressed for in vivo studies?

  • Prodrug Design : Convert the ethyl ester to a water-soluble sodium salt (e.g., via saponification) without compromising activity .
  • Nanocarrier Systems : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles to enhance bioavailability .

Data Interpretation & Optimization

Q. How should researchers analyze conflicting SAR data between in vitro and in vivo models?

  • Metabolite Profiling : Identify active metabolites (e.g., via LC-MS) that may contribute to in vivo efficacy not observed in vitro .
  • Pharmacokinetic Studies : Measure plasma half-life and tissue distribution to correlate exposure with activity .

Q. What computational tools are recommended for optimizing thiadiazole-based drug candidates?

  • Molecular Docking : Use AutoDock Vina or Glide to predict interactions with target proteins (e.g., tubulin or topoisomerase II) .
  • ADMET Prediction : Tools like SwissADME or ADMETlab2.0 assess solubility, toxicity, and metabolic stability early in design .

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